
Comparative Efficacy of Sustained-Release vs.
Standard Buprenorphine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Homprenorphine

Cat. No.: B10782530 Get Quote

A Guide for Researchers and Drug Development Professionals

The management of opioid use disorder (OUD) and chronic pain has been significantly

advanced by the development of buprenorphine, a partial agonist at the mu-opioid receptor.

While standard sublingual (SL) formulations have been the cornerstone of treatment, issues

with daily dosing, adherence, and potential for diversion have driven the development of

sustained-release (SR) injectable formulations. This guide provides a detailed comparison of

the efficacy, pharmacokinetics, and safety profiles of SR buprenorphine (e.g., Brixadi,

Sublocade) versus standard SL buprenorphine, supported by data from key clinical trials.

I. Comparative Efficacy in Opioid Use Disorder
Sustained-release buprenorphine formulations have been rigorously evaluated against the

standard of care, daily sublingual buprenorphine/naloxone (SL BPN/NX). Clinical trials have

demonstrated that SR buprenorphine is not only non-inferior but in some key aspects, superior

to SL formulations.

A pivotal Phase 3 randomized, double-blind, active-controlled trial involving 428 adults with

moderate-to-severe OUD compared a weekly and monthly subcutaneous SR buprenorphine

injection (CAM2038, Brixadi) to daily SL BPN/NX.[1][2] The study met its primary endpoint of

non-inferiority for the responder rate.[1] Critically, it demonstrated statistical superiority for the

key secondary endpoint, the cumulative distribution function of the percentage of opioid-

negative urine samples confirmed by self-report (p=0.004).[1][3]
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Recent post hoc analyses of this trial have further explored efficacy in the context of the

fentanyl crisis. Among participants with baseline fentanyl use, the SR buprenorphine group had

a significantly higher percentage of fentanyl-negative urine samples (74.6%) compared to the

SL BPN/NX group (61.9%).[4][5][6] Similarly, the percentage of urine samples negative for any

opioid was higher in the SR group (28.5%) than the SL group (18.8%) for these patients.[4][5]

[7] These findings suggest a potential advantage for SR formulations in reducing fentanyl use.

[4][7]

Treatment retention is another critical metric. In a study of individuals released from

incarceration, a high-risk population for relapse and overdose, those randomized to receive

extended-release buprenorphine (XR-Bup, Sublocade) showed a two-fold increase in treatment

retention at eight weeks (69%) compared to those on SL-Bup (35%).[8] The XR-Bup group also

had a higher percentage of opioid-free urine tests (55.4% vs. 38.5%).[8]
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Metric

Sustained-
Release
Buprenorphine
(SR)

Standard
Sublingual
Buprenorphine
(SL)

Study
Population

Citation

Responder Rate

(Non-Inferiority)

Met primary

endpoint

Active

Comparator

428 adults with

moderate-to-

severe OUD

[1]

% Opioid-

Negative Urine

Samples

(Overall)

35.1% 28.4%

Adults with

moderate-to-

severe OUD

[9]

% Opioid-

Negative Urine

Samples

(Fentanyl Users)

28.5% 18.8%

Subgroup with

baseline fentanyl

use

[4][5][7]

% Fentanyl-

Negative Urine

Samples

(Fentanyl Users)

74.6% 61.9%

Subgroup with

baseline fentanyl

use

[4][5][6]

Treatment

Retention (8

Weeks Post-

Incarceration)

69% 35%

Adults with OUD

recently released

from jail

[8]

Treatment

Success (% with

≥80% negative

urines)

28.4% - 29.1%
2.0% (vs.

Placebo)

Adults with

moderate-to-

severe OUD

[10]

Patient

Satisfaction (vs.

Placebo)

88% 46%

Adults with

moderate-to-

severe OUD

[11]

II. Pharmacokinetic Profiles
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The primary distinction between SR and standard buprenorphine lies in their pharmacokinetic

profiles, which underpin the differences in clinical efficacy and patient experience. SR

formulations are designed to provide steady, therapeutic plasma concentrations over extended

periods, avoiding the peaks and troughs associated with daily dosing.[12]

In a Phase 1 study, weekly (q1w) and monthly (q4w) formulations of CAM2038 showed

complete absolute bioavailability, which was 5.7 to 7.7-fold greater than that of sublingual

buprenorphine.[13] After administration of the monthly formulation, the median time to

maximum plasma concentration (Tmax) was 4-10 hours, with a mean terminal half-life of 19-25

days.[13] This contrasts sharply with standard formulations, which have a much shorter half-

life. The sustained delivery of SR buprenorphine provides more predictable steady-state

concentrations, potentially offering superior overdose protection, especially for patients who

may miss daily doses.[12]

Animal studies further illustrate these differences. In mice, a single dose of SR buprenorphine

provided a longer duration at the assumed effective blood concentration (>1 ng/mL) than a

single dose of immediate-release (IR) buprenorphine.[14] For instance, 1.2 mg/kg of SR

buprenorphine maintained this concentration for up to 12 hours, whereas even a high dose of

IR buprenorphine (2.0 mg/kg) only maintained it for up to 6 hours.[14][15]
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Parameter

Sustained-
Release
Buprenorphine
(CAM2038
q4w)

Standard
Buprenorphine
(IR/SL)

Species Citation

Bioavailability
Complete

(100%)

Sublingual:

~30%
Human [13][16]

Time to Max

Concentration

(Tmax)

4-10 hours
1-3 hours (IR,

mouse)
Human, Mouse [13][14]

Terminal Half-

Life
19-25 days

~37 hours (SL,

human); ~1-2.7

hours (IR,

alpaca)

Human, Alpaca [13][16][17]

Duration above

Therapeutic

Threshold

~12 hours (1.2

mg/kg, mouse);

Weeks to a

month (human)

~3-6 hours (0.1-

2.0 mg/kg,

mouse)

Mouse, Human [14][15]

III. Safety and Tolerability
Across multiple clinical trials, the overall safety profiles of SR and SL buprenorphine have been

found to be comparable.[1][3] The most common adverse events for SR formulations are

injection site reactions, such as pain, swelling, and redness, which are typically mild to

moderate in severity.[2][5] In a Phase 3 trial, serious adverse events were reported in 3.2% of

the CAM2038 group versus 6.0% of the SL BPN/NX group.[1][3] Notably, there were no

reported overdoses in the SR buprenorphine arm, compared to four non-fatal overdoses in the

SL BPN/NX arm.[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28070862/
https://en.wikipedia.org/wiki/Buprenorphine
https://pubmed.ncbi.nlm.nih.gov/28070862/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4113239/
https://pubmed.ncbi.nlm.nih.gov/28070862/
https://en.wikipedia.org/wiki/Buprenorphine
https://avmajournals.avma.org/view/journals/ajvr/78/3/ajvr.78.3.321.xml
https://pmc.ncbi.nlm.nih.gov/articles/PMC4113239/
https://pubmed.ncbi.nlm.nih.gov/25199095/
https://braeburnrx.com/media/press-releases/braeburn-announces-publication-of-positive-phase-3-results-for-long-acting-buprenorphine-for-treatment-of-opioid-use-disorder-in-jama-internal-medicine
https://www.prnewswire.com/news-releases/braeburn-pharmaceuticals-and-camurus-announce-positive-top-line-phase-3-results-for-long-acting-buprenorphine-cam2038-for-treatment-of-opioid-addiction-300361938.html
https://www.fda.gov/news-events/press-announcements/fda-approves-new-buprenorphine-treatment-option-opioid-use-disorder
https://synapse.patsnap.com/article/braeburn-publishes-post-hoc-analysis-on-brixadi-phase-3-study-with-fentanyl-patients
https://braeburnrx.com/media/press-releases/braeburn-announces-publication-of-positive-phase-3-results-for-long-acting-buprenorphine-for-treatment-of-opioid-use-disorder-in-jama-internal-medicine
https://www.prnewswire.com/news-releases/braeburn-pharmaceuticals-and-camurus-announce-positive-top-line-phase-3-results-for-long-acting-buprenorphine-cam2038-for-treatment-of-opioid-addiction-300361938.html
https://www.prnewswire.com/news-releases/braeburn-pharmaceuticals-and-camurus-announce-positive-top-line-phase-3-results-for-long-acting-buprenorphine-cam2038-for-treatment-of-opioid-addiction-300361938.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Event
Profile

Sustained-Release
Buprenorphine

Standard
Sublingual
Buprenorphine

Citation

Serious Adverse

Events (SAEs)
3.2% 6.0% [1][3]

Discontinuation due to

Adverse Reactions
4.7% 2.3% [18]

Common Adverse

Events

Injection site

reactions, headache,

constipation, nausea

Headache,

constipation, nausea,

withdrawal symptoms

[2][18]

Overdoses Reported

in Trial
0 4 (non-fatal) [3]

Experimental Protocols & Methodologies
Phase 3, Randomized, Double-Blind, Double-Dummy,
Active-Controlled Trial (CAM2038 vs. SL BPN/NX)

Objective: To evaluate the efficacy and safety of weekly and monthly subcutaneous

injections of CAM2038 versus daily sublingual buprenorphine/naloxone (SL BPN/NX) for the

treatment of moderate-to-severe OUD.[1]

Participants: 428 adults meeting DSM-5 criteria for moderate-to-severe OUD were enrolled

across 35 outpatient sites in the US.[1][4]

Study Design: A 24-week, randomized, double-blind, double-dummy trial.[19] Participants

were randomized to either the CAM2038 group (receiving active SR injections and

sublingual placebo) or the SL BPN/NX group (receiving placebo injections and active

sublingual medication).[2]

Intervention:

CAM2038 Group: Received weekly injections for the first 12 weeks, followed by monthly

injections for the subsequent 12 weeks. Dosing was flexible and guided by clinical
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response.[2][19]

SL BPN/NX Group: Received daily sublingual buprenorphine/naloxone.[19]

Primary Outcome: The primary endpoint was the responder rate (RR), with non-inferiority

being the main objective.[1]

Secondary Outcomes: The key secondary endpoint was the Cumulative Distribution Function

(CDF) of the percentage of opioid-negative urine samples, confirmed by self-report.[1] Other

outcomes included scores on the Clinical Opiate Withdrawal Scale (COWS), Subjective

Opiate Withdrawal Scale (SOWS), and craving visual analog scales (VAS).[5] Urine

toxicology screens were conducted weekly for the first 12 weeks, then periodically until week

24.[4]

Pharmacokinetic Study in Healthy Volunteers (CAM2038
vs. IV and SL Buprenorphine)

Objective: To evaluate the pharmacokinetics, bioavailability, and safety of weekly (q1w) and

monthly (q4w) CAM2038 formulations versus intravenous (IV) and sublingual (SL)

buprenorphine.[13]

Participants: 87 healthy volunteers under naltrexone blockade to prevent opioid effects.[13]

Study Design: An open-label, randomized, five-treatment group Phase 1 study.[13]

Intervention: Participants received a single IV dose of buprenorphine, followed by a washout

period. They were then randomized to receive either single doses of CAM2038 q4w, daily SL

buprenorphine for 7 days, or four repeated weekly doses of CAM2038 q1w.[13]

Outcome Measures: Blood samples were collected at predetermined intervals to determine

plasma concentrations of buprenorphine and its metabolite, norbuprenorphine.

Pharmacokinetic parameters including Cmax, Tmax, terminal half-life, and absolute

bioavailability were calculated.[13]

Visualizations: Workflows and Pathways

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.fda.gov/news-events/press-announcements/fda-approves-new-buprenorphine-treatment-option-opioid-use-disorder
https://pubmed.ncbi.nlm.nih.gov/40193234/
https://pubmed.ncbi.nlm.nih.gov/40193234/
https://braeburnrx.com/media/press-releases/braeburn-announces-publication-of-positive-phase-3-results-for-long-acting-buprenorphine-for-treatment-of-opioid-use-disorder-in-jama-internal-medicine
https://braeburnrx.com/media/press-releases/braeburn-announces-publication-of-positive-phase-3-results-for-long-acting-buprenorphine-for-treatment-of-opioid-use-disorder-in-jama-internal-medicine
https://synapse.patsnap.com/article/braeburn-publishes-post-hoc-analysis-on-brixadi-phase-3-study-with-fentanyl-patients
https://pubmed.ncbi.nlm.nih.gov/38916892/
https://pubmed.ncbi.nlm.nih.gov/28070862/
https://pubmed.ncbi.nlm.nih.gov/28070862/
https://pubmed.ncbi.nlm.nih.gov/28070862/
https://pubmed.ncbi.nlm.nih.gov/28070862/
https://pubmed.ncbi.nlm.nih.gov/28070862/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening & Enrollment

Induction & Randomization

24-Week Double-Blind Treatment Phase

Data Collection & Analysis

Informed Consent

Inclusion/Exclusion Criteria Met
(DSM-5 Diagnosis for OUD)

Initial SL Buprenorphine Dose
(Stabilization)

Randomization (1:1)

Group A:
Active SR Injection

+ SL Placebo

SR Arm

Group B:
Placebo Injection

+ Active SL Buprenorphine

SL Arm

Weekly Urine Screens
& Self-Reports

Withdrawal & Craving Scales
(COWS, SOWS, VAS)

Adverse Event Monitoring

Primary Endpoint Analysis:
Non-Inferiority of Responder Rate

Secondary Endpoint Analysis:
Opioid Abstinence (CDF)

Click to download full resolution via product page

Caption: Workflow of a double-blind, active-controlled clinical trial.
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Caption: Conceptual pharmacokinetic profiles of SR vs. SL buprenorphine.
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Caption: Buprenorphine's partial agonist signaling at the mu-opioid receptor.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b10782530?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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